molecular formula C6H10BrNO3 B8727900 N-(Bromoacetyl)glycine, ethyl ester CAS No. 15088-70-7

N-(Bromoacetyl)glycine, ethyl ester

Cat. No.: B8727900
CAS No.: 15088-70-7
M. Wt: 224.05 g/mol
InChI Key: QMUFODNSESUOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Bromoacetyl)glycine, ethyl ester is a specialized bifunctional alkylating agent that serves as a critical building block in advanced chemical and biochemical research. Its structure features a reactive bromoacetyl group and a glycine ethyl ester moiety, making it a versatile reagent for introducing functionalized spacers into complex molecules. A primary application of this compound is in the synthesis of macrocyclic ionic liquids based on platforms like thiacalix[4]arene, where it is used to incorporate amino acid residues such as glycine and L-phenylalanine, creating compounds with potential applications in extraction and biomolecular interaction studies . Furthermore, its high reactivity as an alkylating agent makes it invaluable in bioconjugation chemistry. It can be used to create functionalized chelates that are subsequently attached to proteins, such as monoclonal antibodies and human serum albumin (HSA), for use in developing targeted molecular imaging agents . This process allows researchers to study biological targets, such as phosphatidylserine exposed on tumor vasculature, for diagnostic applications . The mechanism of action involves nucleophilic substitution, where the bromine atom is a good leaving group, enabling the bromoacetyl group to readily form covalent bonds with nucleophiles like primary amines (e.g., lysine residues on proteins) or other tertiary amines on a macrocyclic scaffold . This reagent is For Research Use Only (RUO) and is strictly not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15088-70-7

Molecular Formula

C6H10BrNO3

Molecular Weight

224.05 g/mol

IUPAC Name

ethyl 2-[(2-bromoacetyl)amino]acetate

InChI

InChI=1S/C6H10BrNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)

InChI Key

QMUFODNSESUOCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CBr

Origin of Product

United States

Synthetic Methodologies for N Bromoacetyl Glycine, Ethyl Ester

Classical Synthetic Routes and Refinements

Traditional methods for synthesizing N-(Bromoacetyl)glycine, ethyl ester are rooted in fundamental organic reactions, primarily focusing on robust and well-understood amide bond formation and the introduction of the bromoacetyl group.

The core of the synthesis is the creation of an amide linkage. This is typically accomplished by reacting glycine (B1666218) ethyl ester, often in its hydrochloride salt form, with an activated bromoacetic acid derivative. The general mechanism involves the nucleophilic attack of the amine group of glycine ethyl ester on the electrophilic carbonyl carbon of the bromoacetylating agent. youtube.com

A common and straightforward approach is the Schotten-Baumann reaction, where an acyl halide, such as bromoacetyl bromide or bromoacetyl chloride, is used as the bromoacetylating agent. The reaction is conducted in the presence of a base, like triethylamine (B128534) or an aqueous solution of sodium carbonate, to neutralize the hydrogen halide byproduct and to free the amine from its hydrochloride salt. acs.orgorgsyn.org

The reaction can be summarized as follows: Br-CH₂-CO-X + H₂N-CH₂-COOEt + Base → Br-CH₂-CO-NH-CH₂-COOEt + Base·HX (where X = Br or Cl)

The choice of base and solvent is crucial for optimizing the yield and purity of the product. While aqueous conditions can be used, organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), or acetonitrile (B52724) are frequently employed to facilitate the reaction and simplify the workup procedure. acs.orgresearchgate.net

The "bromination" aspect of the synthesis typically refers to the source of the bromoacetyl group rather than a direct bromination of a precursor molecule. The most common method is to use a pre-brominated C2-synthon like bromoacetyl bromide or bromoacetyl chloride. These reagents are often prepared from bromoacetic acid, which itself can be synthesized by the Hell-Volhard-Zelinsky reaction, involving the bromination of acetic acid in the presence of a phosphorus catalyst. orgsyn.org

Alternatively, bromoacetic acid can be activated in situ using coupling agents common in peptide synthesis. However, for large-scale production, the use of highly reactive acyl halides is often more cost-effective.

Direct bromination of N-acetylglycine ethyl ester is a conceivable but less common route. Such a reaction would require selective bromination at the α-carbon of the acetyl group, which can be challenging and may lead to side products. Modern methods like visible light-induced C-H bromination using N-bromosuccinimide (NBS) have been developed for other substrates and could theoretically be adapted, but classical syntheses rely on the convergent approach of coupling the two key fragments. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

Increasingly, the principles of green chemistry are being applied to organic synthesis to reduce environmental impact. This involves developing routes that are more efficient, generate less waste, and use less hazardous materials.

Modern approaches aim to address these issues. For instance, developing catalytic methods for amide bond formation can reduce the need for stoichiometric activating agents and bases. organic-chemistry.org Furthermore, process optimization, such as the recycling of solvents and mother liquors, can significantly improve the sustainability of the synthesis. An example of this principle is seen in the optimized production of glycine ethyl ester hydrochloride, a key starting material, where the recovery and reuse of ethanol (B145695) are implemented to reduce waste and cost. google.com Electrochemical methods, which use electricity to drive reactions, have been reported for the bromination of certain glycine derivatives, avoiding the need for chemical oxidants and metal catalysts. sioc-journal.cn

The use of catalysts can significantly enhance the efficiency of amide bond formation. While not widely documented specifically for this compound, catalytic systems developed for general amide synthesis are applicable. These include the use of boronic acids, uronium salts like HBTU, or phosphonium (B103445) salts as activating agents in catalytic amounts. dergipark.org.tr

For example, a catalytic cycle could involve the activation of bromoacetic acid by a catalyst, followed by reaction with glycine ethyl ester and subsequent regeneration of the catalyst. This would avoid the formation of large quantities of byproducts associated with traditional coupling agents or the use of acyl halides. Copper-catalyzed reactions have also been shown to be effective for forming amide bonds in certain contexts, offering a potential avenue for developing a catalytic synthesis for the target molecule. organic-chemistry.org

Optimization of Reaction Conditions and Process Development

Optimizing the synthesis of this compound is critical for improving yield, purity, and cost-effectiveness, particularly for industrial-scale production. This involves a systematic study of various reaction parameters.

Key Optimization Parameters:

Solvent: The choice of solvent can affect reaction rates and solubility of reactants and byproducts. Solvents ranging from dichloromethane and acetonitrile to ethyl acetate and dimethylformamide (DMF) have been used. researchgate.netdergipark.org.tr Optimization involves screening various solvents to find the best balance between reaction performance and ease of removal/recycling.

Base: The type and amount of base can influence the reaction's success. Stronger bases may cause side reactions, while insufficient base can lead to incomplete reactions. Comparing inorganic bases (e.g., K₂CO₃, NaHCO₃) with organic bases (e.g., triethylamine, DIPEA) is a common optimization step. dergipark.org.trprepchem.com

Temperature: Reactions are often initially performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the acyl halide and the amine, and then allowed to warm to room temperature to ensure completion. dergipark.org.tr

Purification: Process development focuses on simplifying purification. While chromatographic methods are used at the lab scale, industrial processes favor crystallization, extraction, and distillation. acs.orgprepchem.com Developing a procedure that yields a product pure enough after a simple aqueous workup and crystallization is a key goal. acs.org

The following table illustrates a hypothetical optimization of solvent choice for the acylation step.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine0 to 25485
2Ethyl Acetate (EtOAc)Triethylamine0 to 25488
3Acetonitrile (MeCN)Triethylamine0 to 25392
4Tetrahydrofuran (THF)Triethylamine0 to 25675

This is an interactive data table based on typical optimization studies in organic synthesis.

Through such systematic optimization, a robust and efficient process can be developed, as demonstrated in the synthesis of related molecules where reaction conditions are fine-tuned to maximize yield and facilitate purification. google.comdergipark.org.tr

Solvent Effects and Reaction Kinetics

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reaction rates, yields, and the profile of byproducts. The reaction kinetics are governed by factors such as reactant concentrations, temperature, and the nature of the solvent.

The N-acylation of glycine ethyl ester with an agent like bromoacetyl bromide is a nucleophilic substitution reaction. The solvent's polarity and its ability to solvate the reactants and transition state are key determinants of the reaction's progress.

Solvent Selection and Its Impact:

A range of solvents can be employed for this synthesis, with the selection often being a trade-off between reactivity and ease of workup. Aprotic solvents are generally favored to avoid side reactions with the acylating agent.

Acetonitrile: This polar aprotic solvent is effective in dissolving the reactants and facilitating the N-acylation process. orgsyn.org Its use in the synthesis of N-bromoacetyl-amino acid ethyl esters suggests its suitability for the target compound. orgsyn.org

Dichloromethane (DCM): As a non-polar aprotic solvent, DCM is a common choice for acylation reactions. It is relatively inert and allows for easy removal after the reaction is complete. The synthesis of related bromoacetate (B1195939) esters has been successfully carried out in DCM, often in the presence of a mild base to neutralize the hydrogen bromide byproduct. acs.org

Toluene: This non-polar solvent can also be used, particularly in reactions where azeotropic removal of byproducts like water is desired, although this is less relevant for this specific anhydrous reaction. nih.gov

Water-Dioxane Mixtures: While less common for this specific transformation due to the reactivity of bromoacetyl bromide with water, studies on the N-acylation of amino acids have been conducted in aqueous dioxane, highlighting the complexity of solvent effects on reaction rates. pitt.edu

The following table provides a qualitative comparison of common solvents for the synthesis of this compound, based on general principles of N-acylation reactions.

SolventPolarityTypical Reaction TimeRelative YieldRemarks
AcetonitrilePolar AproticModerateGood to HighGood solubility for reactants. orgsyn.org
Dichloromethane (DCM)Non-polar AproticShort to ModerateHighInert and easy to remove. acs.org
Ethyl AcetatePolar AproticModerateGoodCan be used for both reaction and extraction.
Tetrahydrofuran (THF)Polar AproticModerateGoodGood solvating properties.

Reaction Kinetics:

The rate of formation of this compound is dependent on the concentration of both glycine ethyl ester and the bromoacetylating agent, as well as the reaction temperature. The reaction generally follows second-order kinetics, being first order in each reactant.

Purification Methodologies for Research Purity

Achieving research-grade purity for this compound necessitates the removal of unreacted starting materials, the acylating agent, and any byproducts formed during the synthesis. A combination of extraction, chromatography, and recrystallization techniques is typically employed.

Initial Workup:

Following the completion of the reaction, a standard workup procedure involves quenching the reaction mixture, often with water or a dilute aqueous acid, to remove any remaining water-soluble reagents and salts. The organic layer is then separated, washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Column Chromatography:

For the removal of closely related impurities, silica (B1680970) gel column chromatography is a highly effective method. nih.gov The choice of eluent system is critical for achieving good separation. A gradient of solvents with increasing polarity is often used.

A common solvent system for the purification of N-acyl amino acid esters on silica gel is a mixture of a non-polar solvent and a more polar solvent.

Solvent System (v/v)Typical ApplicationNotes
Hexane (B92381) / Ethyl AcetateGeneral purposeA gradient from low to high ethyl acetate concentration is often effective.
Chloroform (B151607) / Methanol (B129727)For more polar compoundsA small percentage of methanol (1-5%) in chloroform can elute the desired product. nih.gov
Dichloromethane / AcetoneAlternative systemProvides different selectivity compared to ester-based systems.

The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization:

Recrystallization is a final purification step to obtain a highly crystalline product with a sharp melting point, which is indicative of high purity. The selection of an appropriate solvent or solvent pair is crucial. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.

For N-acyl amino acid esters, various solvent systems have been reported for recrystallization.

Solvent/Solvent SystemSuitabilityProcedure
Ethanol / Diethyl EtherHighly effective for many amino acid derivatives. orgsyn.orgThe crude product is dissolved in a minimal amount of hot ethanol, and ether is added until turbidity is observed, followed by slow cooling.
Acetone / WaterGood for moderately polar compounds. orgsyn.orgThe compound is dissolved in hot acetone, and water is added dropwise until the solution becomes cloudy, then reheated to clarify and cooled slowly.
Ethyl Acetate / Petroleum EtherSuitable for less polar compounds. orgsyn.orgThe product is dissolved in hot ethyl acetate, and petroleum ether is added until the solution becomes turbid, followed by cooling.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Reactivity and Transformation Pathways of N Bromoacetyl Glycine, Ethyl Ester

Nucleophilic Substitution Reactions at the α-Bromo Position

The most prominent feature of N-(Bromoacetyl)glycine, ethyl ester is the α-bromoacetyl moiety, which is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making bromide an excellent leaving group in SN2 reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

C-Nucleophile Based Transformations

While direct examples of this compound reacting with C-nucleophiles are not extensively documented in the provided search results, the general reactivity of α-halo esters suggests that it can readily undergo alkylation by soft carbon nucleophiles. For instance, stabilized carbanions such as those derived from malonic esters or β-keto esters can displace the bromide to form new C-C bonds. This type of transformation is a fundamental strategy in organic synthesis for carbon chain extension.

Furthermore, related glycine (B1666218) ester derivatives can be functionalized at the α-carbon. For example, the Schiff base of glycine ethyl ester can be deprotonated to form an enolate equivalent, which then reacts with electrophiles. nih.gov This indicates the potential for the glycine backbone of this compound to be involved in C-C bond-forming reactions under specific conditions, although the primary reactive site remains the α-bromo position. Palladium-catalyzed allylic alkylation of related N-(α-Hydroxyacyl)-glycine esters has also been demonstrated, showcasing the utility of the glycine scaffold in stereoselective C-C bond formation. core.ac.uk

N-Nucleophile Based Transformations

The reaction of this compound with nitrogen nucleophiles is a well-established and synthetically useful transformation. Primary and secondary amines, as well as other nitrogen-containing compounds, readily displace the bromide to form the corresponding N-substituted glycine derivatives. nih.gov

Research has shown that N-bromoacetyl-amino acid ethyl esters can be used to alkylate macrocyclic tertiary amines to form novel thiacalix nih.govarene-based ammonium (B1175870) ionic liquids. researchgate.netresearchgate.net The reaction proceeds efficiently in a solvent like acetonitrile (B52724). researchgate.netresearchgate.net This highlights the utility of this class of compounds in supramolecular chemistry and materials science. researchgate.net

In a related context, studies on the synthesis of potential cooling agents have utilized a bromoacetate (B1195939) ester, which serves as a close structural analog. This bromoester readily undergoes substitution reactions with ammonia, as well as primary and secondary amines, to yield a variety of menthol (B31143) glycinates. nih.gov

The table below summarizes representative reactions with N-nucleophiles, based on analogous systems.

N-NucleophileReagent/ConditionsProduct TypeReference
Tertiary AminesAcetonitrileQuaternary Ammonium Salt researchgate.net
AmmoniaLiquid NH3, -78 °CPrimary Amine nih.gov
Primary/Secondary AminesEthyl Acetate (B1210297), NaOH, Na2SO4Secondary/Tertiary Amine nih.gov

Additionally, the amino group of the glycine ester itself can undergo reactions. For instance, nitrosation of glycine ethyl ester with acidified nitrite (B80452) has been reported to produce ethyl chloro(hydroximino)acetate. nih.gov This reaction proceeds via initial N-nitrosation to form ethyl diazoacetate, which is then further functionalized. nih.gov

O-Nucleophile Based Transformations

Oxygen nucleophiles, such as alcohols and carboxylates, are expected to react with this compound via nucleophilic substitution at the α-bromo position, although specific examples with this exact molecule are not prominent in the provided search results. The general principles of SN2 reactions suggest that alcohols (alkolysis) or carboxylate salts would attack the electrophilic carbon, displacing the bromide to form the corresponding ether or ester linkage, respectively. These reactions would typically be carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or with a pre-formed carboxylate salt.

S-Nucleophile Based Transformations

The high reactivity of the α-bromoacetyl group towards soft nucleophiles makes sulfur nucleophiles, particularly thiols, excellent reaction partners. The reaction of N-bromoacetylated peptides with sulfhydryl groups is a key strategy in bioconjugation and peptide chemistry.

It has been demonstrated that N-bromoacetyl-derivatized peptides react efficiently with cysteine residues in other peptides or proteins. nih.gov This reaction leads to the formation of a stable thioether bond, resulting in S-carboxymethylcysteine upon hydrolysis. nih.gov This specific and efficient reaction can be controlled by adjusting the concentration of the starting peptide in neutral pH buffers and is used to create synthetic peptide polymers, cyclized peptides, and peptide-protein conjugates. nih.gov

Carbonyl Chemistry and Ester Hydrolysis/Transesterification

The ester functional group in this compound can undergo characteristic carbonyl reactions, most notably hydrolysis and transesterification. These reactions proceed via nucleophilic acyl substitution. masterorganicchemistry.com

Ester Hydrolysis:

The hydrolysis of the ethyl ester can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The ester is heated with water in the presence of a strong acid catalyst to yield the corresponding carboxylic acid, N-(Bromoacetyl)glycine, and ethanol (B145695). masterorganicchemistry.com

Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt (sodium N-(bromoacetyl)glycinate) and ethanol. masterorganicchemistry.com

Kinetic studies on the alkaline hydrolysis of the closely related glycine ethyl ester have been performed, providing insight into the reaction mechanism and the influence of factors like pH and temperature. rsc.org The reaction follows second-order kinetics and involves the attack of a hydroxide ion on the ester carbonyl. rsc.orgchemrxiv.org

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either acid or base. masterorganicchemistry.com For this compound, reaction with a different alcohol (e.g., methanol (B129727) or tert-butanol) in the presence of a suitable catalyst would lead to the exchange of the ethoxy group for the new alkoxy group. masterorganicchemistry.com Using the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

The table below outlines the conditions and products for these carbonyl reactions.

ReactionCatalyst/ReagentsMajor ProductsReference
Acidic HydrolysisH2O, H+ (catalytic)N-(Bromoacetyl)glycine + Ethanol masterorganicchemistry.com
Basic Hydrolysis (Saponification)H2O, NaOH (stoichiometric)Sodium N-(bromoacetyl)glycinate + Ethanol masterorganicchemistry.com
TransesterificationR'OH, H+ or RO- (catalytic)N-(Bromoacetyl)glycine, R' ester + Ethanol masterorganicchemistry.com

Peptide Linkage Formation and Modification

This compound and related structures are valuable tools in peptide chemistry. Glycine ethyl ester hydrochloride is a common starting material in peptide synthesis. google.comgoogle.com The N-bromoacetyl group provides a reactive handle for post-synthetic modification of peptides or for the construction of more complex peptide-based structures.

The bromoacetyl group can be introduced at the N-terminus of a synthetic peptide. nih.gov As discussed in section 3.1.4, this reactive group can then be used to form covalent linkages with cysteine residues, enabling the creation of cyclic peptides or peptide polymers. nih.gov This method is also applicable for creating peptide-protein conjugates, which have applications in developing potential immunogens and therapeutics. nih.gov

Furthermore, the glycine ethyl ester moiety itself can participate in peptide bond formation. The free amino group of a glycine ester can be coupled with an N-protected amino acid to extend a peptide chain. google.comorgsyn.org For example, N-Cbz-glycine can be coupled with glycine ethyl ester to form N-Cbz-glycyl-glycine-ethyl ester. google.com While the bromoacetyl group would need to be introduced in a separate step, this illustrates the fundamental role of the glycine ester backbone in building peptide sequences. The direct N-alkylation of unprotected amino acids and even peptides with alcohols has also been demonstrated, offering a pathway to modify the N-terminal position. nih.gov

Cyclization Reactions and Heterocycle Synthesis

The electrophilic nature of the carbon atom bearing the bromine in this compound, coupled with the presence of the amide and ester functionalities, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These intramolecular or intermolecular cyclization reactions typically involve the reaction of the bromoacetyl moiety with a nucleophile.

One of the most common applications is in the synthesis of thiazolidinones . For instance, the reaction of thiourea (B124793) or its derivatives with this compound leads to the formation of 2-iminothiazolidin-4-ones. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-bromo carbon, followed by an intramolecular condensation involving the amide nitrogen. These thiazolidinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. sysrevpharm.org

Similarly, this compound can be employed in the synthesis of piperazinones . Reaction with primary amines or anilines can lead to the formation of piperazine-2,5-diones through a sequence of intermolecular N-alkylation followed by intramolecular amidation. The specific reaction conditions, such as the choice of base and solvent, can influence the reaction pathway and yield. nih.gov

The synthesis of other heterocycles, such as morpholinones and other N-fused heterocyclic systems, can also be envisaged. nih.gov These reactions underscore the utility of this compound as a bifunctional reagent, providing both an electrophilic center for ring formation and a core structure that can be further elaborated.

HeterocycleReactantGeneral Reaction Conditions
ThiazolidinonesThiourea or substituted thioureasBase-catalyzed condensation in a suitable solvent like ethanol. sysrevpharm.org
PiperazinonesPrimary amines or anilinesStepwise N-alkylation and subsequent intramolecular amidation, often requiring a base. nih.gov
N-fused HeterocyclesHeteroaryl ketonesSpiroannulation followed by aromatisation-driven intramolecular acyl transfer. nih.gov

Radical Reactions and Reductive Transformations

Beyond its utility in ionic reactions, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. Furthermore, the molecule can be subjected to various reductive transformations targeting either the bromo group or the ester functionality.

Radical Reactions: The C-Br bond can be cleaved using radical initiators, such as azobisisobutyronitrile (AIBN) or through photolysis, to generate an α-carbonyl radical. chadsprep.comyoutube.comyoutube.com This reactive intermediate can then participate in a variety of transformations, including hydrogen atom abstraction to yield the debrominated product, or addition to unsaturated systems to form new carbon-carbon bonds. The regioselectivity of such radical additions is a key aspect of their synthetic utility. acs.org

Reductive Transformations: The selective reduction of the different functional groups within this compound allows for its conversion into a range of other useful molecules.

Reductive Dehalogenation: The bromine atom can be selectively removed to yield N-acetylglycine, ethyl ester. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents under specific conditions. This transformation is useful when the bromoacetyl group is used as a protecting group or when the parent acetylated amino acid ester is the desired product.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol, affording N-(bromoacetyl)glycinol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. khanacademy.orgyoutube.com Care must be taken as these powerful hydrides can also potentially reduce the amide bond or effect the C-Br bond. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for ester reduction unless activated. researchgate.net The resulting amino alcohol is a valuable building block for further synthetic modifications.

TransformationReagent/ConditionProduct
Radical DebrominationRadical initiator (e.g., AIBN), H-donorN-Acetylglycine, ethyl ester
Reductive DehalogenationH₂, Pd/CN-Acetylglycine, ethyl ester
Ester ReductionLithium aluminum hydride (LiAlH₄)N-(Bromoacetyl)glycinol

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-bromine bond in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium or copper complexes, have become powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the α-bromo ester with an organoboron reagent, such as a boronic acid or a boronic ester. nih.govlibretexts.orgyoutube.comorganic-chemistry.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the α-position of the glycine backbone, leading to the synthesis of unnatural amino acid derivatives. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. libretexts.orgorganic-chemistry.org

Heck Reaction: In the Heck reaction, a palladium catalyst facilitates the coupling of the α-bromo ester with an alkene. organic-chemistry.orglibretexts.orgyoutube.comnih.govnih.gov This reaction typically results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, with concomitant elimination of HBr. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the α-carbon of the bromoacetyl moiety and a terminal alkyne. nih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.org The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes and proceeds in the presence of a base. This methodology provides a direct route to α-alkynyl substituted glycine derivatives.

Copper-Catalyzed Cross-Coupling: Copper-based catalytic systems can also be employed for the cross-coupling of this compound with various nucleophiles. For example, copper-catalyzed coupling with terminal alkynes or organozinc reagents can provide alternative routes to substituted glycine derivatives. nih.govnih.govorganic-chemistry.org

ReactionCatalyst SystemCoupling PartnerProduct Type
Suzuki-Miyaura CouplingPalladium complex (e.g., Pd(PPh₃)₄), BaseOrganoboron reagent (e.g., Ar-B(OH)₂)α-Aryl/vinyl glycine derivatives
Heck ReactionPalladium complex (e.g., Pd(OAc)₂), BaseAlkeneα-Alkenyl glycine derivatives. organic-chemistry.orglibretexts.orgyoutube.comnih.govnih.gov
Sonogashira CouplingPalladium complex, Copper(I) salt, BaseTerminal alkyneα-Alkynyl glycine derivatives. libretexts.orgorganic-chemistry.org
Copper-Catalyzed CouplingCopper(I) salt (e.g., CuI)Terminal alkyne, Organozinc reagentSubstituted glycine derivatives. nih.govnih.govorganic-chemistry.org

Mechanistic Investigations of Reactions Involving N Bromoacetyl Glycine, Ethyl Ester

Elucidation of Reaction Mechanisms via Kinetic Studies

Nu⁻ + Br-CH₂-C(O)NH-CH₂-COOEt → Nu-CH₂-C(O)NH-CH₂-COOEt + Br⁻

A kinetic analysis would determine if the reaction rate depends on the concentration of both the nucleophile and N-(Bromoacetyl)glycine, ethyl ester (suggesting an Sₙ2 mechanism) or only on the concentration of the ester (suggesting an Sₙ1 mechanism). However, no published studies containing rate constants, reaction orders, or activation energy for reactions of this specific ester could be located.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. Techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared), or UV-Vis (Ultraviolet-Visible) spectroscopy could be used to monitor the reaction mixture over time. For instance, in a reaction involving this compound, one might expect to see the transient formation of an intermediate species. Spectroscopic analysis would reveal characteristic signals for such an intermediate that are distinct from both the reactants and the final products. No literature containing spectroscopic data for intermediates in reactions of this compound is currently available.

Deuterium (B1214612) Labeling and Isotopic Effects in Mechanistic Studies

Isotope labeling studies, particularly using deuterium, are employed to probe the mechanism by determining kinetic isotope effects (KIEs). For example, if a proton transfer is involved in the rate-determining step of a reaction, replacing that proton with deuterium would lead to a measurable change in the reaction rate. In the context of this compound, one could, for instance, deuterate the α-carbon (Br-CD₂-C(O)NH-...) to probe the nature of the transition state. A significant KIE would provide insight into the bonding changes at that position during the reaction. No studies reporting deuterium labeling or kinetic isotope effects for this compound have been found.

Computational Chemistry Approaches for Mechanistic Insights

In the absence of experimental data, computational chemistry serves as a valuable tool for predicting reaction mechanisms. High-level quantum mechanical calculations can map out the entire energy landscape of a reaction.

Energy Profile CalculationsThese calculations provide the relative energies of the reactants, transition states, intermediates, and products. The resulting energy profile can be used to calculate the theoretical activation energy and the overall thermodynamics of the reaction.

Despite the power of these computational methods, no specific studies applying them to reactions of this compound have been published in the accessible literature.

Applications of N Bromoacetyl Glycine, Ethyl Ester in Complex Molecule Synthesis

Building Block for Amino Acid and Peptide Analogs

The inherent structure of N-(Bromoacetyl)glycine, ethyl ester makes it an ideal starting material for the synthesis of non-proteinogenic amino acids and peptide analogs. nih.gov The presence of the glycine (B1666218) backbone provides a foundational amino acid scaffold, while the reactive bromoacetyl group allows for the introduction of various functionalities through nucleophilic substitution reactions.

Researchers have utilized this reagent to construct modified amino acids that can be incorporated into peptides, thereby altering their conformational properties and biological activities. For instance, the bromoacetyl group can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce novel side chains. This strategy allows for the creation of amino acid analogs with tailored properties for specific applications in medicinal chemistry and chemical biology.

Furthermore, this compound serves as a key component in the synthesis of peptidomimetics. By reacting with other amino acid esters or peptides, it can be used to generate larger peptide frameworks with unnatural linkages. These modifications can enhance the stability of peptides against enzymatic degradation, a crucial aspect in the development of peptide-based therapeutics. The ability to readily form new carbon-nitrogen and carbon-sulfur bonds makes this compound a powerful tool for creating diverse peptide libraries for drug discovery. For example, Nα-(bromoacetyl)peptides have been successfully used to prepare peptide-oligonucleotide conjugates with antiviral activity. nih.gov

Precursor in the Synthesis of Biologically Relevant Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds. nih.govfrontiersin.orgnih.gov this compound has proven to be a valuable precursor for the synthesis of several classes of these important heterocycles.

Oxazoles and Thiazoles

Oxazole (B20620) and thiazole (B1198619) rings are present in a multitude of natural products and synthetic compounds with diverse pharmacological activities. scinito.aichemmethod.comekb.egekb.eg The reaction of this compound with appropriate reagents provides a straightforward entry into these heterocyclic systems.

For the synthesis of oxazoles, this compound can undergo condensation and cyclization with amides. The reaction typically proceeds by initial N-acylation of the amide with the bromoacetyl group, followed by an intramolecular cyclization to form the oxazole ring.

Similarly, thiazoles can be synthesized by reacting this compound with thioamides. rsc.org In this Hantzsch-type synthesis, the thioamide sulfur acts as a nucleophile, attacking the α-carbon of the bromoacetyl group, followed by cyclization and dehydration to afford the thiazole ring. The versatility of this approach allows for the preparation of a wide range of substituted thiazoles by varying the thioamide component.

Imidazoles and Pyrazines

Imidazoles and pyrazines are another important class of nitrogen-containing heterocycles with significant biological relevance. mdpi.com this compound can be employed as a key building block in their synthesis.

The construction of the imidazole (B134444) ring can be achieved through the reaction of this compound with amidines. The reaction involves the formation of two new carbon-nitrogen bonds, leading to the formation of the five-membered imidazole core.

Pyrazine derivatives can be accessed through self-condensation of this compound under specific reaction conditions or by its reaction with other α-amino ketone derivatives. These reactions often proceed through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

Other Nitrogen-Containing Heterocycles

Beyond the more common heterocycles, the reactivity of this compound allows for its use in the synthesis of other nitrogen-containing ring systems. For example, it can serve as a precursor for the formation of various fused heterocyclic systems and other complex scaffolds containing nitrogen atoms. frontiersin.org Its ability to participate in multicomponent reactions further expands its utility in generating diverse heterocyclic structures.

Intermediates in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks to construct key fragments of the target molecule. nih.govoapen.org this compound, with its dual functionality, can serve as a valuable intermediate in the synthesis of natural products, particularly those containing amino acid or heterocyclic moieties.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. nih.gov The properties of this compound make it an excellent scaffold for the synthesis of combinatorial libraries.

The reactive bromoacetyl handle allows for the parallel introduction of a diverse set of building blocks through nucleophilic substitution. By reacting this compound with a library of amines, thiols, or other nucleophiles, a large and diverse collection of compounds can be generated efficiently. This approach enables the exploration of a vast chemical space to identify molecules with desired biological activities. The resulting libraries of N-substituted glycine ethyl ester derivatives can be further modified at the ester functionality, adding another layer of diversity. This strategy has been successfully employed in the discovery of novel antibacterial agents. nih.gov

Reagent in Tandem and Multicomponent Reactions

This compound is a versatile bifunctional reagent that holds significant potential for application in tandem and multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures. Its architecture, featuring both an electrophilic bromoacetyl group and a nucleophilic secondary amine precursor within a glycine ethyl ester backbone, allows for sequential bond-forming events in a single synthetic operation. This capability is particularly valuable in the construction of substituted piperazinones and related scaffolds, which are of considerable interest in medicinal chemistry.

A prime example of its utility in a tandem reaction sequence is the synthesis of piperazine-2,5-diones. In a hypothetical, yet chemically feasible, tandem process, this compound can react with a primary amine in the first step. This initial reaction is an N-alkylation, where the primary amine displaces the bromide ion from the bromoacetyl moiety to form a secondary amine intermediate.

The versatility of this approach lies in the variety of primary amines that can be employed, leading to a diverse range of substituents on the resulting piperazine-2,5-dione ring. This diversity is crucial for creating libraries of compounds for biological screening. The table below illustrates the potential products from such a tandem reaction with various primary amines.

This compound **Primary Amine (R-NH₂) **Potential Piperazine-2,5-dione Product
Benzylamine
Methylamine
Aniline
Cyclohexylamine

While extensive literature specifically detailing this compound in well-known named multicomponent reactions like the Ugi or Passerini reactions is not prevalent, its fundamental reactivity makes it an ideal candidate for the design of novel MCRs. The combination of its electrophilic and nucleophilic centers within a single molecule allows for its participation in complex, one-pot transformations involving multiple other reactants to generate structurally diverse and complex molecular architectures. The principles of tandem and multicomponent reactions strongly support the application of this compound as a valuable building block in the efficient synthesis of heterocyclic compounds.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For N-(Bromoacetyl)glycine, ethyl ester, HRMS is used to confirm its molecular formula, C₆H₁₀BrNO₃.

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₀BrNO₃
Calculated Monoisotopic Mass222.9844 g/mol
Observed Ion[M+H]⁺, [M+Na]⁺

Note: Specific experimental values for the observed mass of this compound are reported in various research contexts, often within the supplementary information of studies where it is used as a reagent. mdpi.comscispace.comrsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR are the foundational NMR techniques used to characterize this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons of the glycine (B1666218) unit, the methylene protons of the bromoacetyl group, and a proton associated with the amide group. mdpi.comscispace.comrsc.orgresearchgate.netnih.govnih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups. For this compound, distinct signals would be observed for the carbonyl carbons of the ester and amide groups, the methylene carbons, and the methyl carbon of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (ethyl)~1.2Triplet3H
CH₂ (ethyl)~4.1Quartet2H
CH₂ (glycine)~4.0Doublet2H
CH₂ (bromoacetyl)~3.9Singlet2H
NH~8.5Triplet1H
¹³C NMR Predicted Chemical Shift (ppm)
CH₃ (ethyl)~14
CH₂ (bromoacetyl)~29
CH₂ (glycine)~42
CH₂ (ethyl)~61
C=O (amide)~166
C=O (ester)~170

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. The data presented are based on typical values for similar functional groups. Specific spectral data for this compound can be found in the supplementary materials of related research articles. mdpi.comscispace.comrsc.orgresearchgate.netnih.govnih.gov

While one-dimensional NMR provides essential structural information, two-dimensional (2D) NMR techniques are employed for more complex assignments and to confirm connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the coupling between the ethyl group's CH₂ and CH₃ protons, and between the NH proton and the glycine CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, correlations from the ethyl protons to the ester carbonyl carbon would be expected.

Specific 2D NMR data for this compound are not widely published, as its structure is relatively simple and can often be confirmed with 1D NMR and other analytical methods.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups that can be identified include the C=O (carbonyl) groups of the ester and the amide, the N-H bond of the amide, and C-Br bond.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amide)3300-3500
C=O Stretch (ester)~1740
C=O Stretch (amide I)~1670
N-H Bend (amide II)~1550
C-O Stretch (ester)1000-1300
C-Br Stretch500-600

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions. mdpi.comrsc.orgresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the precise positions of atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. However, obtaining crystals of suitable quality for this analysis can be challenging. To date, the crystal structure of this compound does not appear to be available in the common crystallographic databases.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector is commonly used for detection, as the amide and ester carbonyl groups provide chromophores. The purity of the compound is determined by the relative area of its peak in the chromatogram.

Gas Chromatography (GC): Depending on the thermal stability and volatility of this compound, GC could also be used for purity assessment. The compound would be vaporized and passed through a column with a stationary phase, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used for detection.

While general chromatographic principles are applicable, specific, validated methods for the routine analysis of this compound would be developed and documented within a research or manufacturing setting.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

Detailed Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of N-acyl amino acid esters. In a typical RP-HPLC method for a compound with the polarity of this compound, a C18 column is employed. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with a buffer or acid modifier to ensure good peak shape. For instance, a gradient elution starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for the effective separation of the target compound from both more polar impurities (e.g., hydrolyzed starting materials like glycine ethyl ester) and less polar byproducts.

Illustrative HPLC Purity Assessment Data for this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time ~ 8.5 min
Purity (by area %) >98%
Disclaimer: The data in this table is illustrative and based on typical methods for similar compounds, as specific experimental data for this compound is not publicly available.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, derivatization is generally required to convert it into a more volatile species suitable for GC analysis.

Detailed Research Findings:

A common strategy for the GC analysis of amino acid derivatives involves esterification of the carboxyl group and acylation of the amino group. core.ac.uk In the case of this compound, the carboxyl group is already esterified. However, to enhance volatility and thermal stability, derivatization of the amide nitrogen or the entire molecule via silylation is a viable approach. For instance, treatment with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing its volatility.

The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5 or DB-17. The temperature program would start at a lower temperature to separate any volatile impurities and then ramp up to elute the derivatized target compound. Mass Spectrometry (MS) is the preferred detector for GC, as it provides both quantitative data and structural information through fragmentation patterns, which is invaluable for confirming the identity of the analyte.

Illustrative GC-MS Parameters for TMS-Derivatized this compound:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source 230 °C
MS Quadrupole 150 °C
Expected m/z ions Molecular ion and characteristic fragments
Disclaimer: The data in this table is illustrative and based on general methods for derivatized amino acid esters, as specific experimental data for this compound is not publicly available.

Thin-Layer Chromatography (TLC) Applications in Research

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and preliminary purity assessment.

Detailed Research Findings:

For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate is used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest, which allows for good separation from potential impurities.

For N-acyl amino acid esters, a common eluent system is a mixture of ethyl acetate and hexane. researchgate.net By varying the ratio of these two solvents, the migration of the compound on the TLC plate can be controlled. For visualization, several methods can be employed. As this compound contains a UV-active amide bond, it can often be visualized under a UV lamp (at 254 nm). Alternatively, staining with a potassium permanganate (B83412) solution or other general-purpose stains can be used to reveal the spot.

Illustrative TLC Data for this compound:

Stationary PhaseMobile Phase (v/v)Expected Rf ValueVisualization
Silica Gel 60 F254Ethyl Acetate / Hexane (1:1)~ 0.5UV (254 nm), Potassium Permanganate Stain
Silica Gel 60 F254Dichloromethane (B109758) / Methanol (95:5)~ 0.6UV (254 nm), Potassium Permanganate Stain
Disclaimer: The data in this table is illustrative and based on the expected chromatographic behavior of the compound, as specific experimental data for this compound is not publicly available.

Theoretical and Computational Studies on N Bromoacetyl Glycine, Ethyl Ester

Electronic Structure Calculations and Molecular Orbitals

The electronic properties of N-(Bromoacetyl)glycine, ethyl ester are fundamental to understanding its stability and reactivity. Theoretical studies on related glycine (B1666218) derivatives and other organic molecules provide a framework for predicting its electronic landscape.

Electronic structure calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), are instrumental in determining the optimized geometry and electronic distribution of similar molecules. wu.ac.th For this compound, such calculations would reveal the influence of the electron-withdrawing bromoacetyl group on the glycine backbone.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov In a study on glycine-graphene quantum dot complexes, the interaction with glycine was found to decrease the HOMO-LUMO gap, thereby enhancing reactivity. nih.gov For this compound, the presence of the bromine atom and the carbonyl groups is expected to significantly influence the energies of these frontier orbitals. The HOMO is likely to be localized around the regions with higher electron density, such as the oxygen and nitrogen atoms, while the LUMO is expected to be distributed over the electrophilic centers, including the carbonyl carbons and the carbon atom attached to the bromine.

Table 1: Predicted Key Electronic Properties of this compound

PropertyPredicted CharacteristicInfluencing Factors
HOMO Energy Relatively lowPresence of electronegative O, N, and Br atoms
LUMO Energy Relatively lowElectrophilic centers (carbonyls, C-Br bond)
HOMO-LUMO Gap Moderate to smallElectron-withdrawing nature of the bromoacetyl group
Dipole Moment SignificantPolar C=O, N-H, C-O, and C-Br bonds

This table is predictive and based on theoretical principles and data from analogous compounds.

Conformation Analysis and Conformational Landscapes

The flexibility of the glycine backbone allows this compound to adopt multiple conformations. Understanding the conformational landscape is crucial as the geometry of the molecule can significantly impact its reactivity and interactions with other molecules.

Conformational analysis of peptides and their derivatives often reveals that intramolecular hydrogen bonding is a key factor in determining the most stable structures. nih.gov For this compound, potential intramolecular hydrogen bonds could exist between the amide proton and the ester carbonyl oxygen, or between the glycine methylene (B1212753) protons and the bromine atom.

Computational studies on polyglycines have shown that these peptides can form various structures, from open chains to multiple rings, driven by intramolecular hydrogen bonds. nih.gov A conformational search for this compound would likely identify several low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. The dihedral angles around the C-C and C-N bonds of the glycine backbone are the primary degrees of freedom that define the conformational space.

The presence of different rotameric structures has been observed in NMR studies of related N-(2-aminoethyl)glycine glycoconjugates, indicating the existence of multiple stable conformations in solution. dntb.gov.ua

Table 2: Plausible Low-Energy Conformations of this compound

ConformationKey Dihedral Angles (Predicted)Stabilizing Interactions (Predicted)
Extended ~180° for major backbone torsionsMinimal steric hindrance
Folded/Globular Varied dihedral anglesPotential intramolecular hydrogen bonding

This table presents plausible conformations based on general principles of peptide and small molecule conformational analysis.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical predictions of these shifts. For example, in a study of N-acetylglycine oligomer ethyl esters, ¹³C NMR chemical shifts were used to evaluate intermolecular hydrogen-bond distances. epa.gov For this compound, the electron-withdrawing effect of the bromoacetyl group would be expected to cause a downfield shift of the signals for the adjacent glycine protons and carbons compared to glycine ethyl ester itself. nist.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations can help in the assignment of experimental IR bands. For N-benzoyl glycine, DFT calculations were used to interpret the vibrational spectra, and a red shift in the N-H stretching frequency was attributed to hydrogen bonding. For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretches of the amide and ester groups, and the C-Br stretch. The positions of these bands would be influenced by the molecule's conformation and any intermolecular interactions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the primary electronic transitions are expected to be n → π* and π → π* transitions associated with the amide and ester carbonyl groups. A study on glycine ethyl ester derivatives reported a λmax of 334 nm for one such compound. semanticscholar.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range/ValueNotes
¹H NMR Glycine CH₂3.8 - 4.2 ppmDownfield shift due to adjacent electron-withdrawing groups.
Bromoacetyl CH₂3.9 - 4.3 ppmInfluenced by the bromine atom.
¹³C NMR Glycine C=O168 - 172 ppmTypical ester carbonyl range.
Bromoacetyl C=O165 - 169 ppmTypical amide carbonyl range.
IR N-H Stretch3200 - 3400 cm⁻¹Position sensitive to hydrogen bonding.
C=O Stretch1650 - 1750 cm⁻¹Two distinct bands for amide and ester.
UV-Vis λmax200 - 220 nmExpected for n → π* transitions of amide and ester.

This table is predictive and based on experimental data for analogous compounds and general spectroscopic principles.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and the effects of the surrounding solvent.

Intermolecular Interactions: The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens and the bromine atom), making hydrogen bonding a dominant intermolecular force in the solid state and in protic solvents. In the solid state, these interactions can lead to the formation of specific crystalline structures. Studies on glycine derivatives have highlighted the importance of hydrogen bonding in their crystal packing. beilstein-journals.org

Solvent Effects: The conformation and electronic properties of this compound can be significantly altered by the solvent environment. Computational studies on other glycine derivatives have shown that polar solvents can stabilize zwitterionic forms and influence conformational preferences. mdpi.com For this compound, polar solvents would be expected to solvate the polar regions of the molecule, potentially altering the relative energies of different conformers and influencing its reactivity. Implicit and explicit solvent models can be used in computational studies to simulate these effects.

Reactivity Prediction and Design of Novel Transformations

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for designing new chemical reactions.

Reactivity Prediction: The electronic structure calculations discussed in section 7.1 provide the basis for predicting the reactivity of this compound. The LUMO distribution can identify the most electrophilic sites, which are likely targets for nucleophilic attack. The bromine atom makes the α-carbon of the acetyl group highly susceptible to nucleophilic substitution, a common reaction for α-halo ketones and amides. This reactivity is utilized in various synthetic applications, such as the alkylation of nucleophiles. acs.org

The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and predict reactive sites. For a related compound, ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, MEP analysis identified the negative electrostatic potential regions as possible sites for electrophilic attack and positive regions as potential sites for nucleophilic attack. nih.gov A similar analysis for this compound would highlight the electrophilic nature of the carbon attached to the bromine and the nucleophilic character of the carbonyl oxygens.

Design of Novel Transformations: By understanding the inherent reactivity of this compound, novel chemical transformations can be designed. For instance, its role as an alkylating agent can be exploited in the synthesis of more complex molecules. Computational studies can be employed to model the reaction pathways of such transformations, calculating activation energies and reaction thermodynamics to predict the feasibility and outcome of a proposed reaction. For example, computational studies have been used to investigate the reaction mechanisms of other organic molecules, providing insights into the transition states and intermediates involved. researchgate.net This approach could be applied to design new reactions involving this compound, for example, in the synthesis of novel heterocyclic compounds or peptidomimetics.

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The integration of N-(Bromoacetyl)glycine, ethyl ester into flow chemistry and automated synthesis platforms represents a significant step forward in streamlining the production of complex molecules. While specific research detailing the use of this exact compound in continuous flow reactors is still emerging, the principles of flow chemistry are highly applicable. The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow systems can lead to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates.

Automated synthesis platforms, often coupled with flow reactors, can utilize this compound as a versatile building block. These systems enable the rapid and systematic synthesis of libraries of compounds for screening purposes. For instance, in the development of peptide nucleic acid (PNA) oligomers, automated synthesizers are crucial. nih.govresearchgate.net The efficiency of coupling reactions, such as those involving N-(Bromoacetyl)glycine derivatives, is a key factor in the successful automated synthesis of these complex biomolecules. nih.gov

Applications in Bioconjugation and Chemical Biology Tool Development (Focus on mechanisms, not clinical outcomes)

This compound and its derivatives are valuable reagents in bioconjugation and the development of chemical biology tools. The bromoacetyl group is a key functional moiety that readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides, to form stable thioether bonds. nih.govrsc.org This specific reactivity allows for the site-selective modification of biomolecules.

The mechanism of this bioconjugation reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon of the bromoacetyl group, resulting in the displacement of the bromide ion. The reaction is typically carried out at a slightly alkaline pH to ensure the deprotonation of the thiol group, enhancing its nucleophilicity. nih.govrsc.org

This chemistry has been employed to create various chemical biology tools. For example, peptides can be functionalized with a bromoacetyl group and then conjugated to oligonucleotides bearing a thiol group, creating peptide-oligonucleotide conjugates. nih.gov These conjugates can be used to study cellular processes and for the targeted delivery of oligonucleotides. nih.gov The stability of the resulting thioether linkage is a significant advantage in these applications. nih.gov

Furthermore, the principles of using haloacetyl groups for bioconjugation extend to the development of reagents for modifying N-terminal cysteines, enabling the dual site-selective functionalization of peptides. nih.gov While not directly involving this compound, this research highlights the broader utility of the bromoacetyl functional group in creating sophisticated bioconjugates.

Green and Sustainable Synthetic Applications Beyond Established Methods

Efforts towards developing greener and more sustainable synthetic methods are increasingly important in chemical research. While specific studies focusing on green synthetic routes for this compound are not extensively documented, general principles of green chemistry can be applied. These include the use of less hazardous solvents, minimizing waste generation, and employing catalytic methods.

For instance, the synthesis of related N-acetylglycine ethyl ester is categorized under peptide chemistry, a field where green methodologies are actively being explored. tcichemicals.com The development of efficient, one-pot syntheses or the use of biocatalysts could represent more sustainable alternatives to traditional synthetic routes. The choice of starting materials and reagents is also critical. For example, exploring alternatives to brominating agents that are less hazardous would be a step towards a greener synthesis.

Advanced Materials Science Applications (e.g., polymer precursors, supramolecular assemblies)

The unique chemical structure of this compound makes it a potential candidate as a precursor for advanced materials. The presence of both a reactive bromoacetyl group and a glycine (B1666218) ethyl ester moiety allows for its incorporation into polymeric structures or its use in the formation of supramolecular assemblies.

Research has shown that related N-bromoacetyl-amino acid ethyl esters can be used in the alkylation of macrocyclic compounds like thiacalix chemspider.comarenes and pillar nih.govarenes. researchgate.net This modification can lead to the formation of novel materials with interesting properties, such as blue fluorescence and the ability to form columnar self-assemblies. researchgate.net These self-assembled structures have potential applications in areas like liquid crystals and as staining agents for biological imaging. researchgate.net

The ability of this compound to participate in polymerization reactions or to be grafted onto existing polymer backbones could lead to the development of functional polymers with tailored properties. These materials could find applications in drug delivery, tissue engineering, or as responsive materials.

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry offers powerful tools for the design of novel derivatives of this compound with enhanced reactivity or selectivity. Methods such as Density Functional Theory (DFT) can be used to study reaction mechanisms and predict the reactivity of different molecular structures. nih.gov

For example, computational screening can be employed to identify derivatives with optimized properties for specific applications. This approach has been used in the design of N-linked glycans for epitope mapping, where computational methods were used to screen a large number of variants. nih.gov Similarly, computational studies can guide the synthesis of new ethacrynic acid derivatives with potential anticancer activity by predicting their interaction with biological targets. nih.gov

By modeling the transition states of reactions involving this compound derivatives, researchers can gain insights into the factors that govern their reactivity and selectivity. This knowledge can then be used to design new molecules with improved performance in bioconjugation, materials science, or other applications. For instance, modifications to the glycine backbone or the ester group could be explored to fine-tune the electrophilicity of the bromoacetyl group or to introduce new functionalities.

Q & A

Q. What are the standard synthetic routes for preparing N-(Bromoacetyl)glycine ethyl ester, and what critical reaction conditions must be optimized?

N-(Bromoacetyl)glycine ethyl ester is typically synthesized via a two-step process:

Esterification of glycine : Glycine is reacted with ethanol under acidic or basic conditions to form glycine ethyl ester.

Bromoacetylation : The glycine ethyl ester is then treated with bromoacetyl bromide in an inert solvent (e.g., dichloromethane or THF) under controlled temperatures (0–5°C) to avoid side reactions. Triethylamine is often used as a base to neutralize HBr byproducts .
Key optimization parameters :

  • Strict temperature control to prevent hydrolysis of the bromoacetyl group.
  • Solvent choice to ensure solubility and minimize competing nucleophilic substitution.
  • Stoichiometric excess of bromoacetyl bromide (1.2–1.5 equivalents) to drive the reaction to completion .

Q. How is N-(Bromoacetyl)glycine ethyl ester characterized, and what analytical techniques are essential for confirming purity?

Primary techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the ester moiety (δ ~4.1–4.3 ppm for ethyl ester protons) and bromoacetyl group (δ ~3.8–4.0 ppm for the CH2_2Br resonance) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C6_6H10_{10}BrNO3_3; expected [M+H]+^+: 240.992).
  • UV-Vis spectroscopy : Used to detect conjugated intermediates or degradation products (λmax_{\text{max}} ~210–230 nm for carbonyl groups) .
    Purity assessment :
  • Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies impurities.
  • Thin-layer chromatography (TLC) with iodine staining monitors reaction progress .

Q. What are the stability considerations for N-(Bromoacetyl)glycine ethyl ester under laboratory storage conditions?

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the bromoacetyl group.
  • Light sensitivity : Protect from UV light to avoid radical decomposition.
  • Moisture control : Use desiccants (e.g., silica gel) in storage vials.
  • Solvent compatibility : Dissolve in dry DMSO or DMF for long-term stability; avoid protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How does the bromoacetyl group in N-(Bromoacetyl)glycine ethyl ester participate in nucleophilic substitution reactions, and what competing pathways must be mitigated?

The bromoacetyl group acts as an electrophilic site for nucleophilic attack (e.g., by amines, thiols, or hydrazines). Key mechanisms include:

  • SN_N2 displacement : Bromide is replaced by nucleophiles (e.g., cysteine residues in protein alkylation studies).
  • Competing elimination : Under basic conditions, β-elimination may form α,β-unsaturated carbonyl byproducts.
    Mitigation strategies :
  • Use mild bases (e.g., sodium bicarbonate) instead of strong bases (e.g., NaOH).
  • Conduct reactions at low temperatures (0–5°C) and in aprotic solvents (e.g., THF) .

Q. What role does N-(Bromoacetyl)glycine ethyl ester play in synthesizing antineoplastic or bioactive molecules?

This compound serves as a versatile intermediate:

  • Antineoplastic agents : Reacts with hydrazine derivatives to form hydrazido compounds with demonstrated cytotoxicity (e.g., Monsanto’s studies on herbicidal and antitumor derivatives) .
  • Peptide modification : Used to introduce bromoacetyl "handles" for site-specific conjugation in antibody-drug conjugates (ADCs) .
    Case study : In a 1997 study, reaction with hydrazine yielded ethyl ester derivatives of glycylglycine, which showed tumor growth inhibition in vitro .

Q. What advanced analytical methods are used to resolve contradictions in reaction outcomes or impurity profiles?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing ester vs. acid hydrolysis products).
  • LC-MS/MS : Identifies trace impurities (e.g., bromoacetic acid or glycine ethyl ester byproducts) with high sensitivity.
  • X-ray crystallography : Confirms stereochemistry in crystalline derivatives (e.g., hydrazido adducts) .
    Example : Contradictory yields in hydrazine reactions were resolved by optimizing solvent polarity (switch from ethanol to ethyl acetate), reducing side-product formation .

Q. How can computational modeling guide the design of derivatives using N-(Bromoacetyl)glycine ethyl ester?

  • DFT calculations : Predict reaction thermodynamics (e.g., activation energy for SN_N2 vs. elimination pathways).
  • Molecular docking : Screens potential bioactivity by simulating interactions with target enzymes (e.g., MMP-3 or IL-6 inhibitors) .
    Validation : Compare computed NMR chemical shifts with experimental data to refine synthetic routes .

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